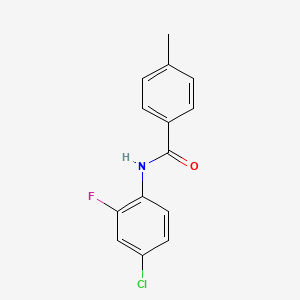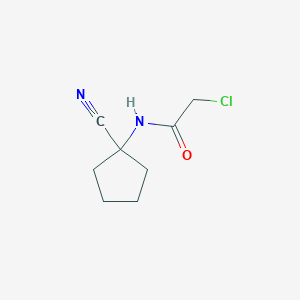
n-(4-fluorobenzyl)-4-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
n-(4-fluorobenzyl)-4-methylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a fluorophenyl group attached to a benzamide structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of n-(4-fluorobenzyl)-4-methylbenzamide typically involves the reaction of 4-fluorobenzylamine with 4-methylbenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of automated systems for the addition of reagents and control of reaction parameters can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
n-(4-fluorobenzyl)-4-methylbenzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.
Substitution: The fluorine atom in the fluorophenyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols. Substitution reactions can result in the replacement of the fluorine atom with other functional groups.
科学的研究の応用
n-(4-fluorobenzyl)-4-methylbenzamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of n-(4-fluorobenzyl)-4-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved.
類似化合物との比較
Similar Compounds
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound shares a similar fluorophenyl group but differs in its overall structure and functional groups.
4-Fluorobenzylamine: This compound contains the same fluorophenyl group but lacks the benzamide moiety.
Uniqueness
n-(4-fluorobenzyl)-4-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions with various molecular targets, making it a valuable compound in research and industrial applications.
特性
分子式 |
C15H14FNO |
|---|---|
分子量 |
243.28 g/mol |
IUPAC名 |
N-[(4-fluorophenyl)methyl]-4-methylbenzamide |
InChI |
InChI=1S/C15H14FNO/c1-11-2-6-13(7-3-11)15(18)17-10-12-4-8-14(16)9-5-12/h2-9H,10H2,1H3,(H,17,18) |
InChIキー |
ARJVWWRNAIYRPE-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)NCC2=CC=C(C=C2)F |
正規SMILES |
CC1=CC=C(C=C1)C(=O)NCC2=CC=C(C=C2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-sulfanyl}acetohydrazide](/img/structure/B1635533.png)


![1,4-Bis-[(4-chloro-phenoxy)-acetyl]-piperazine](/img/structure/B1635553.png)




![5-[(Ethylamino)sulfonyl]-2-methylbenzoic acid](/img/structure/B1635584.png)


